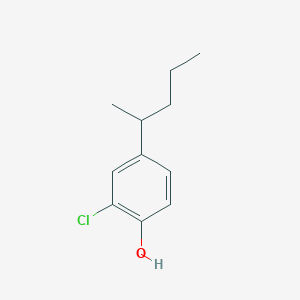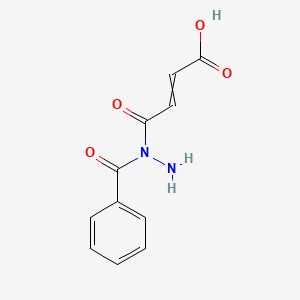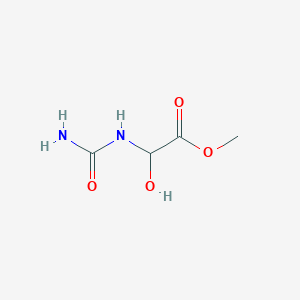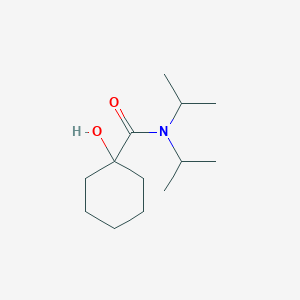
2,3-Di(nonyl)phenol;formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde, polymer with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol is a synthetic polymer formed by the reaction of formaldehyde with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol. This compound is part of the phenol-formaldehyde resin family, which is known for its high mechanical strength, thermal stability, and chemical resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol typically involves a step-growth polymerization reaction. This process can be either acid- or base-catalyzed. The reaction begins with the formation of methylol groups from formaldehyde, which then react with the phenolic compounds to form the polymer network .
Industrial Production Methods
In industrial settings, the production of this polymer often involves the use of catalysts such as sulfuric acid, oxalic acid, or hydrochloric acid to accelerate the polymerization process. The reaction is carried out under controlled temperature and pH conditions to ensure the desired molecular weight and properties of the final product .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde, polymer with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can modify the polymer’s structure and improve its performance in specific applications.
Substitution: Substitution reactions can introduce different functional groups into the polymer, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of various functional groups, enhancing the polymer’s properties .
Scientific Research Applications
Formaldehyde, polymer with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials with specific properties.
Biology: Employed in the development of biomaterials and as a component in various biological assays.
Medicine: Utilized in the formulation of medical devices and drug delivery systems.
Mechanism of Action
The mechanism of action of formaldehyde, polymer with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol involves the formation of a cross-linked polymer network. The methylol groups formed from formaldehyde react with the phenolic compounds to create strong covalent bonds, resulting in a highly stable and durable polymer. This cross-linking process enhances the polymer’s mechanical strength, thermal stability, and chemical resistance .
Comparison with Similar Compounds
Similar Compounds
Phenol-formaldehyde resin: Similar in structure but typically uses phenol instead of dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol.
Novolac: A type of phenol-formaldehyde resin with a lower formaldehyde to phenol molar ratio.
Bakelite: One of the earliest synthetic polymers, also a phenol-formaldehyde resin.
Uniqueness
Formaldehyde, polymer with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol is unique due to the specific phenolic compounds used in its synthesis. The incorporation of dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol imparts distinct properties to the polymer, such as enhanced chemical resistance and thermal stability, making it suitable for specialized applications .
Properties
CAS No. |
65761-26-4 |
|---|---|
Molecular Formula |
C39H66O3 |
Molecular Weight |
582.9 g/mol |
IUPAC Name |
2,3-di(nonyl)phenol;formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C24H42O.C14H22O.CH2O/c1-3-5-7-9-11-13-15-18-22-19-17-21-24(25)23(22)20-16-14-12-10-8-6-4-2;1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2/h17,19,21,25H,3-16,18,20H2,1-2H3;6-9,15H,10H2,1-5H3;1H2 |
InChI Key |
RQVFOALRUNWPLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O |
Related CAS |
65761-26-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


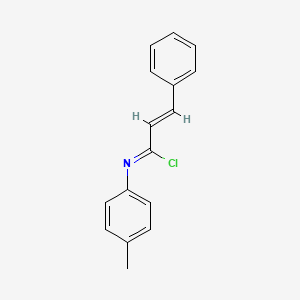
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)

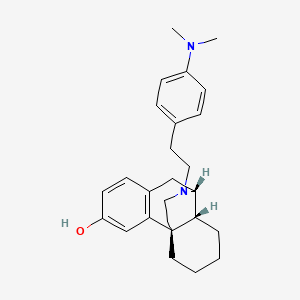
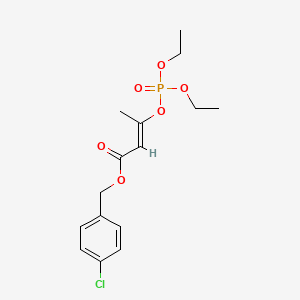
![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)

